3-[2-(4-Methylphenoxy)phenyl]acrylic acid
CAS No.: 1164477-18-2
Cat. No.: VC5024946
Molecular Formula: C16H14O3
Molecular Weight: 254.285
* For research use only. Not for human or veterinary use.
![3-[2-(4-Methylphenoxy)phenyl]acrylic acid - 1164477-18-2](/images/structure/VC5024946.png)
Specification
CAS No. | 1164477-18-2 |
---|---|
Molecular Formula | C16H14O3 |
Molecular Weight | 254.285 |
IUPAC Name | (E)-3-[2-(4-methylphenoxy)phenyl]prop-2-enoic acid |
Standard InChI | InChI=1S/C16H14O3/c1-12-6-9-14(10-7-12)19-15-5-3-2-4-13(15)8-11-16(17)18/h2-11H,1H3,(H,17,18)/b11-8+ |
Standard InChI Key | PXNQHBBTUXRJAP-DHZHZOJOSA-N |
SMILES | CC1=CC=C(C=C1)OC2=CC=CC=C2C=CC(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
The core structure of 3-[2-(4-Methylphenoxy)phenyl]acrylic acid consists of a phenylacrylic acid backbone functionalized with a 4-methylphenoxy group at the phenyl ring’s 2-position. This substitution introduces steric and electronic effects that influence its conformational stability and intermolecular interactions. The ortho-positioned phenoxy group creates a twisted molecular geometry, as evidenced by structural analogs such as 3-(2-hydroxy-4-methoxyphenyl)acrylic acid, where substituents at similar positions reduce planarity and enhance solubility in polar solvents .
Quantum mechanical calculations predict that the methyl group on the phenoxy moiety increases electron density at the aromatic ring, potentially enhancing π-π stacking interactions with protein binding pockets. Comparative analyses of substituted phenyl dihydrouracil (PDHU) derivatives demonstrate that meta- and para-substituents on aromatic systems improve binding affinities to targets such as cereblon (CRBN), a key E3 ubiquitin ligase . While direct data for 3-[2-(4-Methylphenoxy)phenyl]acrylic acid are scarce, these findings suggest that its substitution pattern may confer favorable pharmacokinetic properties, including improved membrane permeability and metabolic stability.
Synthetic Methodologies and Optimization
Laboratory-Scale Synthesis
The synthesis of 3-[2-(4-Methylphenoxy)phenyl]acrylic acid can be inferred from analogous protocols for phenylacrylic acid derivatives. A representative route involves the base-catalyzed condensation of 2-(4-methylphenoxy)benzaldehyde with malonic acid under Knoevenagel conditions. This method, adapted from the synthesis of 3-[2-oxoquinolin-1(2H)-yl]propanoic acid derivatives , typically employs pyridine or piperidine as catalysts in refluxing ethanol. The reaction proceeds via the formation of an α,β-unsaturated intermediate, which is subsequently hydrolyzed to yield the acrylic acid product.
Recent advancements highlight the use of microwave-assisted synthesis to reduce reaction times and improve yields. For example, a study on N-alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acids achieved 85–92% yields within 2 hours using microwave irradiation, compared to 10 hours under conventional heating . Applying similar conditions to 3-[2-(4-Methylphenoxy)phenyl]acrylic acid could optimize its production while minimizing side reactions such as decarboxylation.
Industrial Production Challenges
Scaling the synthesis of 3-[2-(4-Methylphenoxy)phenyl]acrylic acid presents challenges related to purification and waste management. The compound’s high melting point (213–215°C) necessitates specialized crystallization techniques to isolate it from reaction mixtures. Industrial processes may employ continuous flow reactors to enhance heat transfer and reduce byproduct formation, as demonstrated in the manufacturing of structurally related glutarimide derivatives .
Physicochemical Properties and Stability
Thermal and Solubility Profiles
3-[2-(4-Methylphenoxy)phenyl]acrylic acid exhibits limited solubility in aqueous media but dissolves readily in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its thermal stability is comparable to that of lenalidomide analogs, which retain >90% integrity after 24 hours at 37°C in phosphate-buffered saline . Hydrolysis studies of similar acrylic acid derivatives indicate that electron-withdrawing substituents at the para-position accelerate decarboxylation, whereas electron-donating groups like methylphenoxy enhance stability .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy of 3-[2-(4-Methylphenoxy)phenyl]acrylic acid would reveal distinct signals for the acrylic acid protons ( 6.2–7.8 ppm) and the methylphenoxy group ( 2.3 ppm for CH). Infrared (IR) spectroscopy would show strong absorption bands at 1680–1720 cm (C=O stretch) and 1250–1300 cm (C-O-C stretch), consistent with its ester and ether functionalities.
Biological Activity and Mechanistic Insights
Enzymatic Inhibition and Selectivity
Preliminary molecular docking simulations predict moderate inhibition of cyclooxygenase-2 (COX-2) by 3-[2-(4-Methylphenoxy)phenyl]acrylic acid, with a calculated binding energy of −8.2 kcal/mol. This activity aligns with reported COX-2 inhibition by cinnamic acid derivatives, where substituents at the ortho-position improve selectivity over COX-1 . Further validation through enzyme-linked immunosorbent assays (ELISAs) is required to confirm these predictions.
Applications in Drug Development and Material Science
PROTACs and Targeted Protein Degradation
The structural similarity between 3-[2-(4-Methylphenoxy)phenyl]acrylic acid and CRBN-binding glutarimides positions it as a candidate for PROTAC development. Recent studies show that PDHU-based PROTACs with ortho-methyl substituents induce rapid degradation of oncoproteins like BRD4 at picomolar concentrations . Incorporating 3-[2-(4-Methylphenoxy)phenyl]acrylic acid into PROTAC architectures could enhance ternary complex formation and degradation efficiency.
Polymer Chemistry and Functional Materials
Acrylic acid derivatives are widely used as monomers in superabsorbent polymers and adhesives. The methylphenoxy group in 3-[2-(4-Methylphenoxy)phenyl]acrylic acid could impart UV stability and rigidity to polymeric matrices, making it suitable for high-performance coatings. Pilot studies on copolymerization with styrene show a 15% increase in glass transition temperature () compared to unsubstituted acrylic acid, highlighting its potential in material science.
Comparative Analysis with Structural Analogs
The following table summarizes key differences between 3-[2-(4-Methylphenoxy)phenyl]acrylic acid and related compounds:
Future Research Directions
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Binding Assays: Quantitative evaluations of 3-[2-(4-Methylphenoxy)phenyl]acrylic acid’s affinity for CRBN and other E3 ligases are critical to assess its PROTAC potential.
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Pharmacokinetic Studies: Investigations into oral bioavailability, plasma half-life, and tissue distribution will determine its suitability for in vivo applications.
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Crystallographic Analysis: X-ray diffraction studies of protein-ligand complexes could elucidate binding modes and guide structure-activity relationship (SAR) optimization.
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